molecular formula C7H11Cl2N5O B2734480 (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride CAS No. 2309750-82-9

(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride

Cat. No.: B2734480
CAS No.: 2309750-82-9
M. Wt: 252.1
InChI Key: FIQDMBRNPBYROY-UHFFFAOYSA-N
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Description

(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride is a chemical compound with a complex structure that includes a triazolo-pyridazine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride typically involves multiple steps:

    Formation of the Triazolo-Pyridazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For example, a common method includes the reaction of hydrazine derivatives with 3-aminopyridazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolo-pyridazine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding. Its structure can be modified to interact with specific biological targets, making it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol
  • (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid

Uniqueness

Compared to similar compounds, (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride is unique due to the presence of the methanamine group, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in scientific research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations.

Properties

IUPAC Name

(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.2ClH/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7;;/h2-3H,4,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQDMBRNPBYROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CN)C=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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